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The table below summarizes key dosing and schedule information from phase I clinical trials of Telatinib.
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. Common
Maximum
Recommended Key Drug-
Study . . Tolerated
o Phase Il Dose Pharmacokinetic/Pharmacodynamic Related
Description o Dose
& Schedule Findings Adverse
(MTD)
Events
Phase | 900 mg BID The study followed a 3+3 design The toxic Data not
bridging (used in second  escalating from 600 mg to 1200 mg dose was specified in
study in stage of study) BID [3]. identified result
Chinese at 1200 summatry.
patients with mg BID;
advanced MTD was
solid 900 mg
tumors; BID [3].
continuous
dosing [3]
Phase | 900 mg twice Geometric mean for Cmax and AUCO-  Not Hypertension
study daily (BID) 12 increased in a less than dose- reached (23%, Grade
including continuous proportional manner and plateaued in up to 1500 3) and
14-days- dosing the 900-1500 mg BID range [4]. mg BID Diarrhea
on/7-days- with (7%, Grade
off schedule continuous  3) [4].
[4] dosing [4].

Established Protocol: Continuous Dosing for Phase Il
Studies

The recommended regimen for subsequent phase II studies is Telatinib 900 mg orally, twice daily (BID),

on a continuous basis, without drug holidays [1] [4] [2].

Experimental Methodology for Dose-Finding

The phase I trials that established this dose used a standard 3+3 dose escalation design in patients with

advanced solid tumors refractory to standard therapy [3] [1].
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¢ Primary Objectives: Determine safety, tolerability, and the Maximum Tolerated Dose (MTD).

e Dose-Limiting Toxicity (DLT) Criteria: Defined as occurrence of specific Grade 3-4 non-
hematological toxicities (excluding nausea/vomiting responsive to antiemetics and hypertension
responsive to medication), febrile neutropenia, or prolonged Grade 4 neutropenia during the first
treatment cycle [1].

e Pharmacodynamic Assessments:

o Biomarker Analysis: Blood samples were collected at baseline and periodically during
treatment to measure plasma levels of soluble VEGFR-2 (sSVEGFR-2) and VEGF. A dose-
dependent decrease in SVEGFR-2 and increase in VEGF indicated target engagement, with
effects plateauing at 900 mg BID [1] [2].

o Dynamic Contrast-Enhanced MRI (DCE-MRI): Used to assess changes in tumor vascular
permeability and blood flow (measured via Ktrans and IAUC60). A decrease in these
parameters indicates anti-vascular activity [1].

Emerging Concept: Rationale for Investigating
Intermittent Dosing

While continuous dosing is the standard for Telatinib, research on other tyrosine kinase inhibitors provides a

scientific basis for exploring intermittent schedules.

Theoretical and Preclinical Support

¢ Reducing Clonal Expansion of Resistant Cells: A preclinical study on imatinib in Gastrointestinal
Stromal Tumors suggested that continuous drug exposure may promote the growth of resistant
clones, whereas intermittent dosing could delay this outgrowth [5].

e Managing Adverse Events: Periodic breaks from treatment may improve a patient's quality of life by
providing relief from chronic side effects, making therapy more manageable [5].

Experimental Protocol for Intermittent Dosing

A randomized phase 2 study of imatinib in GIST patients provides a template for how an intermittent

Telatinib schedule could be evaluated [5].

¢ Study Design: A randomized trial comparing continuous dosing versus an intermittent schedule.
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¢ Intermittent Dosing Arm: Telatinib 900 mg BID on a "1-week-on/1-week-off" schedule is a
plausible model for investigation.
e Endpoint Assessment:
o Primary Efficacy Endpoint: Disease Control Rate at 12 weeks.
o Secondary Endpoints: Progression-Free Survival, Overall Survival, and Quality of Life (using
standardized questionnaires like EORTC QLQ-C30).
o Safety Monitoring: Toxicity graded according to NCI Common Terminology Criteria for Adverse
Events.

Experimental Decision Pathway

The following diagram outlines the key decision points for selecting a Telatinib dosing schedule in a

preclinical or clinical research setting.
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Important Considerations for Protocol Design

e Lack of Direct Evidence for Telatinib: The potential benefits of intermittent dosing for Telatinib
remain theoretical. The established efficacy and pharmacodynamic profile are tied to its continuous
administration [1] [2].

¢ Dose Optimization is Context-Dependent: The optimal schedule may vary based on the tumor
type, treatment line, and combination therapy partners. The concept that approved dosing regimens
can be suboptimal and may be improved through academic research is gaining traction [6].
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o Safety Profile: The most common drug-related adverse event observed in trials was hypertension,
which was generally manageable with medication and was only considered a dose-limiting toxicity if
poorly controlled [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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